molecular formula C19H15BrN2O3 B3941094 8-bromo-2-(2-methyl-4-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine

8-bromo-2-(2-methyl-4-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine

Cat. No. B3941094
M. Wt: 399.2 g/mol
InChI Key: UJEOHQDYHIVRTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-bromo-2-(2-methyl-4-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine, also known as BNO, is a synthetic compound that has gained attention in scientific research due to its unique properties. BNO is a fluorescent dye that can be used for imaging purposes in biological systems. Its synthesis method, mechanism of action, and physiological effects have been extensively studied in recent years.

Mechanism of Action

8-bromo-2-(2-methyl-4-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine works by binding to specific biomolecules such as proteins and nucleic acids, and emitting fluorescence upon excitation with light of a specific wavelength. The fluorescence emission can be detected using microscopy or spectroscopy techniques. The mechanism of 8-bromo-2-(2-methyl-4-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine binding to biomolecules is not fully understood, but it is believed to involve non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions.
Biochemical and Physiological Effects:
8-bromo-2-(2-methyl-4-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine has been shown to have minimal cytotoxicity and does not interfere with cellular processes at the concentrations used in imaging experiments. However, some studies have shown that 8-bromo-2-(2-methyl-4-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine can affect the activity of certain enzymes and ion channels, which may have implications for its use in drug discovery. 8-bromo-2-(2-methyl-4-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine has also been shown to accumulate in certain tissues such as the liver and spleen, which may limit its use in certain applications.

Advantages and Limitations for Lab Experiments

8-bromo-2-(2-methyl-4-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine has several advantages for lab experiments, including its high fluorescence intensity, stability, and compatibility with a wide range of biological systems. 8-bromo-2-(2-methyl-4-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine can also be used in live-cell imaging experiments, allowing for the study of dynamic processes in real time. However, 8-bromo-2-(2-methyl-4-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine has some limitations, including its relatively low photostability, which can limit its use in long-term imaging experiments. Additionally, 8-bromo-2-(2-methyl-4-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine may not be suitable for certain applications due to its potential effects on enzyme and ion channel activity.

Future Directions

There are several potential future directions for research involving 8-bromo-2-(2-methyl-4-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine. One area of interest is the development of new 8-bromo-2-(2-methyl-4-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine derivatives with improved properties such as photostability and specificity for certain biomolecules. Another area of interest is the use of 8-bromo-2-(2-methyl-4-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine in combination with other imaging probes to study complex biological processes. Additionally, 8-bromo-2-(2-methyl-4-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine may have potential applications in clinical imaging and drug delivery, although further research is needed to explore these possibilities.

Scientific Research Applications

8-bromo-2-(2-methyl-4-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine has been widely used in scientific research as a fluorescent probe for imaging purposes. It has been used to study the localization and dynamics of proteins, nucleic acids, and other biomolecules in living cells. 8-bromo-2-(2-methyl-4-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine has also been used to study the mechanisms of various cellular processes such as endocytosis, exocytosis, and autophagy. Additionally, 8-bromo-2-(2-methyl-4-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine has been used in drug discovery and development as a tool for screening potential drug candidates.

properties

IUPAC Name

8-bromo-2-(2-methyl-4-nitrophenyl)-1,3-dihydrobenzo[f][1,3]benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O3/c1-12-8-15(22(23)24)4-6-18(12)21-10-17-16-5-3-14(20)9-13(16)2-7-19(17)25-11-21/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEOHQDYHIVRTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N2CC3=C(C=CC4=C3C=CC(=C4)Br)OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-bromo-2-(2-methyl-4-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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